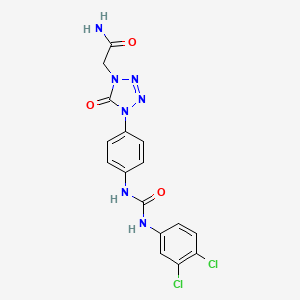

2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic molecule that appears to be related to the field of medicinal chemistry. The structure suggests that it is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. The molecule also contains a tetrazole ring, a common motif in pharmaceuticals due to its bioisosteric similarity to the carboxylate group. The presence of dichlorophenyl and ureido substituents indicates potential for biological activity, possibly as an enzyme inhibitor or receptor ligand.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenol derivatives with an amine or amide precursor. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent. The reaction conditions were optimized to a temperature of 80°C and a reaction time of 4 hours, yielding the product at 75% . Although the specific synthesis of 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is not detailed, similar methodologies could be applied, with the appropriate precursors and reaction conditions tailored to the desired functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis . These techniques provide information about the functional groups present and the overall molecular framework. The orientation of substituents around the core structure can significantly influence the molecule's properties and interactions. For instance, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could affect its binding to biological targets .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often depending on the substituents attached to the acetamide core. The presence of reactive groups such as chlorophenyl could allow for further functionalization through nucleophilic substitution reactions. Additionally, the tetrazole ring in the compound of interest could undergo reactions typical of azoles, such as metal-catalyzed coupling reactions. The ureido group might also be involved in hydrogen bonding, which can be crucial for the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, can affect the compound's solubility, melting point, and crystal formation. For example, in the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C-H⋯O interactions, forming chains in the crystal lattice . These properties are essential for the compound's stability, formulation, and bioavailability in potential pharmaceutical applications.

Scientific Research Applications

Antiproliferative and Anticancer Activity

A study on novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead showed these compounds had antiproliferative effects against human cancer cell lines, with the 4-chloro-containing compound exhibiting the highest cytotoxic effects. This compound also inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, suggesting potential as VEGFR-2 inhibitors (Toolabi et al., 2022).

Antibacterial Activity

Another study synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. The compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential in treating bacterial infections (Desai et al., 2008).

Antimicrobial Activity

Research into thiazolidinone and acetidinone derivatives revealed their antimicrobial activity against various microorganisms. This study's novel synthesized compounds demonstrated potential for antimicrobial applications based on their structural properties (Mistry et al., 2009).

properties

IUPAC Name |

2-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N7O3/c17-12-6-3-10(7-13(12)18)21-15(27)20-9-1-4-11(5-2-9)25-16(28)24(22-23-25)8-14(19)26/h1-7H,8H2,(H2,19,26)(H2,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URASUXPDMGQIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)N(N=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)